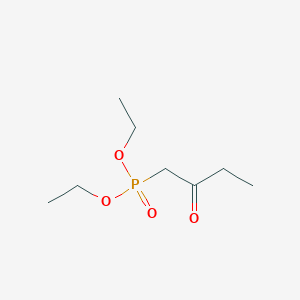

Diethyl (2-oxobutyl)phosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-diethoxyphosphorylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O4P/c1-4-8(9)7-13(10,11-5-2)12-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBVFZDYDHGZPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405349 | |

| Record name | Diethyl (2-oxobutyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-73-8 | |

| Record name | Diethyl P-(2-oxobutyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (2-oxobutyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl (2-oxobutyl)phosphonate synthesis pathway and mechanism.

An In-depth Technical Guide to the Synthesis and Application of Diethyl (2-oxobutyl)phosphonate

Executive Summary

This compound is a pivotal β-ketophosphonate intermediate in modern organic chemistry. Its unique structure makes it an indispensable reagent, particularly for the Horner-Wadsworth-Emmons (HWE) reaction, facilitating the stereoselective synthesis of α,β-unsaturated ketones. These structural motifs are prevalent in numerous biologically active molecules, making this phosphonate a valuable building block for professionals in pharmaceutical development and agrochemical research.[1][2] This guide provides a comprehensive exploration of the primary synthetic pathways to this compound, focusing on the venerable Michaelis-Arbuzov reaction and the highly efficient acylation of phosphonate carbanions. We will delve into the underlying mechanisms, present detailed experimental protocols, and discuss the practical applications of the target molecule, offering researchers a thorough and actionable resource.

Introduction: The Significance of β-Ketophosphonates

β-Ketophosphonates are a class of organophosphorus compounds characterized by a ketone functional group at the β-position relative to the phosphonate moiety. Their prominence in synthetic chemistry stems largely from their role as stabilized carbanion precursors for the Horner-Wadsworth-Emmons (HWE) olefination.[3][4] This reaction is a cornerstone of alkene synthesis, prized for its high (E)-stereoselectivity and the water-soluble nature of its phosphate byproduct, which simplifies purification compared to the traditional Wittig reaction.[5]

This compound, the subject of this guide, serves as a key intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents, as well as in the formulation of pesticides and herbicides.[1] The development of reliable, scalable, and efficient methods for its synthesis is therefore a topic of significant interest to the scientific community.

Primary Synthesis Pathway: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, is a classic and widely used method for forming carbon-phosphorus bonds.[6][7][8] It involves the reaction of a trialkyl phosphite with an alkyl halide to generate a dialkyl phosphonate.[7][9]

Reaction Mechanism

The synthesis of this compound via this route typically employs triethyl phosphite and an α-halo-2-butanone, such as 1-chloro-2-butanone or 1-bromo-2-butanone. The mechanism proceeds in two main steps:

-

Nucleophilic Attack (SN2): The reaction initiates with the nucleophilic attack of the lone pair on the phosphorus atom of triethyl phosphite onto the electrophilic α-carbon of the haloketone. This SN2 displacement of the halide ion forms a quaternary phosphonium salt intermediate.[6][7]

-

Dealkylation (SN2): The displaced halide anion then acts as a nucleophile, attacking one of the ethyl groups of the phosphonium intermediate in a second SN2 reaction. This step results in the formation of the stable pentavalent phosphonate P=O bond and the release of an ethyl halide byproduct.[8]

Mechanistic Diagram: Michaelis-Arbuzov Reaction

Caption: Mechanism of the Michaelis-Arbuzov reaction.

Challenges: The Competing Perkow Reaction

A significant challenge when synthesizing β-ketophosphonates from α-haloketones is the competing Perkow reaction, which yields an enol phosphate instead of the desired Arbuzov product.[6][9] The pathway taken depends on the reaction conditions and the nature of the halide. The Perkow reaction is favored with α-chloro and α-bromo ketones, whereas α-iodo ketones tend to exclusively yield the Michaelis-Arbuzov product, likely due to the lower electronegativity and greater reactivity of iodine toward displacement.[6][10]

Alternative Pathway: Acylation of Phosphonate Carbanions

An increasingly popular and often more efficient alternative to the Michaelis-Arbuzov reaction is the acylation of a phosphonate-stabilized carbanion with an ester.[11] This method, sometimes referred to as a "phosphono-Claisen condensation," avoids the use of α-haloketones and can be performed under milder conditions.[3][11]

Reaction Mechanism

This synthesis involves two key steps:

-

Deprotonation: A suitable dialkyl alkylphosphonate, such as diethyl methylphosphonate, is deprotonated at the α-carbon using a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is commonly used, though n-butyllithium (n-BuLi) is also effective.[3][12] This step generates a highly nucleophilic phosphonate carbanion.

-

Acylation: The generated carbanion then attacks the electrophilic carbonyl carbon of an acylating agent, such as ethyl propionate. The subsequent collapse of the tetrahedral intermediate yields the target β-ketophosphonate. A second equivalent of base is required to deprotonate the product, which is more acidic than the starting phosphonate.[3]

Modern advancements in this method have demonstrated that generating the phosphonate anion in the presence of the ester allows the reaction to proceed rapidly at 0 °C, avoiding the need for cryogenic temperatures (-78 °C) and minimizing side reactions.[3][12][13]

Mechanistic Diagram: Phosphonate Acylation

Caption: Synthesis via acylation of a phosphonate carbanion.

Experimental Protocol: Acylation Method

The following is a generalized, step-by-step protocol for the synthesis of β-ketophosphonates adapted from a high-yielding procedure developed at Merck.[3][12]

Materials:

-

Diethyl methylphosphonate

-

Ethyl propionate

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add diethyl methylphosphonate (1.0 eq) and ethyl propionate (1.0 eq).

-

Dissolve the mixture in anhydrous THF.

-

Cool the reaction vessel to 0 °C using an ice-water bath.

-

Slowly add the LDA solution (2.1 eq) dropwise to the stirred mixture, maintaining the temperature at 0 °C. The reaction is typically instantaneous.[3]

-

After the addition is complete, stir the reaction for an additional 15-30 minutes at 0 °C.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product, typically by vacuum distillation or silica gel chromatography, to obtain the final product.

Purification and Characterization

Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts.

| Technique | Description |

| Vacuum Distillation | Effective for thermally stable, liquid products. The reduced pressure lowers the boiling point, preventing decomposition. |

| Silica Gel Chromatography | A standard method for separating the product from impurities based on polarity. A solvent system such as ethyl acetate/hexanes is often employed.[14] |

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1067-73-8 | [1][2] |

| Molecular Formula | C₈H₁₇O₄P | [1][15] |

| Molecular Weight | 208.19 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.072 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.4360 | [2] |

Application in Synthesis: The Horner-Wadsworth-Emmons Reaction

The primary utility of this compound is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize functionalized α,β-unsaturated ketones.[2][16]

HWE Workflow

The process involves the deprotonation of the β-ketophosphonate at the α-carbon (adjacent to both the carbonyl and phosphonate groups) with a base, followed by reaction with an aldehyde or ketone. This olefination is highly valuable for its ability to form carbon-carbon double bonds with a strong preference for the (E)-isomer.[4][5]

Workflow Diagram: HWE Reaction

Caption: General workflow of the HWE reaction.

Conclusion

This compound is a versatile and highly valuable reagent in organic synthesis. While the Michaelis-Arbuzov reaction provides a traditional route to its synthesis, modern methods based on the acylation of phosphonate carbanions offer significant advantages in terms of milder reaction conditions, scalability, and efficiency. The purified phosphonate is a reliable precursor for the Horner-Wadsworth-Emmons reaction, enabling the stereoselective construction of complex molecular architectures essential for the development of new pharmaceuticals and agrochemicals. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and utilize this important chemical building block.

References

-

Maloney, K. M., & Chung, J. Y. L. (2009). A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry, 74(19), 7574–7576. [Link]

-

Kovács, T., et al. (2019). Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates. Beilstein Journal of Organic Chemistry, 15, 2396–2403. [Link]

-

Organic Chemistry Portal. A General Procedure for the Preparation of β-Ketophosphonates. [Link]

-

ResearchGate. Preparation of β-ketophosphonate 6. [Link]

-

ChemEurope. Michaelis-Arbuzov reaction. [Link]

-

Chemistry Stack Exchange. Does the synthesis of beta-keto phosphonates from esters have a name? [Link]

-

ResearchGate. Improved Horner-Wadsworth-Emmons Olefination of Base Sensitive γ- Chiral β-Keto Phosphonates. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

Chem-Station. Michaelis-Arbuzov Reaction. [Link]

-

Dembinski, R., & Srebro, M. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1959. [Link]

-

Grokipedia. Michaelis–Arbuzov reaction. [Link]

-

PubChem. Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate. [Link]

-

Organic Syntheses. Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. [Link]

-

Organic Syntheses. Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

-

Lee, K., & Lee, Y. J. (1995). Dephosphonylation of β-Keto Phosphonates with LiAlH4. Tetrahedron Letters, 36(50), 9125-9128. [Link]

-

Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

-

ResearchGate. Reaction of this compound with Mannich bases. [Link]

-

PubMed. A general procedure for the preparation of beta-ketophosphonates. [Link]

-

Specklin, S., et al. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Angewandte Chemie International Edition, 57(44), 14594-14598. [Link]

-

Bálint, E., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 28(16), 6032. [Link]

-

Mátravölgyi, B., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 26(11), 3160. [Link]

-

Głowacka, I. E., et al. (2020). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 25(23), 5732. [Link]

-

Organic Chemistry Portal. Chemoselective Synthesis of β-Ketophosphonates Using Lithiated α-(Trimethylsilyl)methylphosphonate. [Link]

-

Nemeth, G., et al. (2021). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 26(19), 5988. [Link]

-

Dembinski, R., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 681385. [Link]

-

Tloušt’ová, E., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 869699. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 二乙基(2-氧丁基)膦 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Michaelis-Arbuzov_reaction [chemeurope.com]

- 7. jk-sci.com [jk-sci.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. A General Procedure for the Preparation of β-Ketophosphonates [organic-chemistry.org]

- 13. A general procedure for the preparation of beta-ketophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. guidechem.com [guidechem.com]

- 16. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, Mass Spec) for Diethyl (2-oxobutyl)phosphonate.

An In-Depth Technical Guide to the Spectroscopic Characterization of Diethyl (2-oxobutyl)phosphonate

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 1067-73-8), a versatile organophosphorus intermediate. With applications in the synthesis of pharmaceuticals and agrochemicals, rigorous structural confirmation and purity assessment are paramount.[1] This document moves beyond a simple data summary, offering insights into the causal relationships between molecular structure and spectral output, grounded in established scientific principles.

The inherent structure of this compound, featuring both a ketone and a phosphonate ester, presents a unique spectroscopic fingerprint. This guide is structured to dissect this fingerprint methodically across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing researchers with the necessary framework for confident characterization.

Molecular Structure and Key Physicochemical Properties

This compound possesses a molecular formula of C₈H₁₇O₄P and a molecular weight of 208.19 g/mol .[2][3] Its structure is foundational to interpreting the subsequent spectroscopic data.

Caption: Structure of this compound.

A noteworthy characteristic of α-ketophosphonates is their potential to exist in equilibrium with their enol tautomer.[4] While aliphatic ketophosphonates like the topic compound exist predominantly in the keto form, the presence of the enol form, even in small amounts, can be detected by sensitive spectroscopic methods.[4]

| Property | Value | Source |

| CAS Number | 1067-73-8 | [2] |

| Molecular Formula | C₈H₁₇O₄P | [3] |

| Molecular Weight | 208.19 g/mol | [2] |

| Density | 1.072 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.4360 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. Analysis of ¹H, ¹³C, and ³¹P spectra provides a complete picture of the molecule's carbon-hydrogen framework and the chemical environment of the phosphorus atom.

Experimental Protocol: NMR

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is chemically inert and its residual solvent peak is well-separated from the analyte signals.

-

Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the 0 ppm reference for ¹H and ¹³C NMR.

-

Data Acquisition: Acquire spectra on a 300 MHz or higher field spectrometer.

-

¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon. A longer relaxation delay (5 seconds) and a larger number of scans may be required due to the low natural abundance of ¹³C.

-

³¹P NMR: Acquire with proton decoupling. Use 85% phosphoric acid (H₃PO₄) as an external standard (0 ppm).

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum is characterized by distinct multiplets corresponding to the ethyl groups of the phosphonate and the butyl chain of the ketone. The electron-withdrawing nature of the phosphonate (P=O) and carbonyl (C=O) groups causes adjacent protons to shift downfield.

| Assignment | Label | Predicted δ (ppm) | Multiplicity | Coupling (J Hz) | Integration | Rationale |

| -P(O)-O-CH₂-CH₃ | a | 1.35 | t | J(H,H) ≈ 7.1 | 6H | Triplet due to coupling with two adjacent CH₂ protons. |

| -C(O)-CH₂-CH₃ | b | 1.08 | t | J(H,H) ≈ 7.4 | 3H | Upfield ethyl triplet, coupled to the adjacent CH₂ group. |

| -C(O)-CH₂ -CH₃ | c | 2.75 | q | J(H,H) ≈ 7.4 | 2H | Quartet due to coupling with three adjacent CH₃ protons; deshielded by the carbonyl group. |

| -P(O)-CH₂ -C(O)- | d | 3.15 | d | J(P,H) ≈ 22 | 2H | Methylene protons between two electron-withdrawing groups are significantly deshielded. The signal is a doublet due to coupling with the ³¹P nucleus. |

| -P(O)-O-CH₂ -CH₃ | e | 4.15 | m | J(H,H) ≈ 7.1, J(P,H) ≈ 8 | 4H | Methylene protons adjacent to the phosphonate oxygen are deshielded. The multiplicity is complex (quartet of doublets or multiplet) due to coupling with both the adjacent CH₃ and the distant ³¹P nucleus. |

¹³C NMR Spectral Analysis

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a singlet, though carbons close to the phosphorus atom will exhibit splitting in a proton-coupled spectrum.

| Assignment | Label | Predicted δ (ppm) | Rationale |

| -C(O)-CH₂-C H₃ | 1 | 7.8 | Aliphatic methyl carbon, least deshielded. |

| -P(O)-O-CH₂-C H₃ | 2 | 16.4 | Methyl carbon of the ethoxy group, slightly deshielded by oxygen. May show a small J(P,C) coupling. |

| -C(O)-C H₂-CH₃ | 3 | 36.8 | Methylene carbon adjacent to the carbonyl group. |

| -P(O)-C H₂-C(O)- | 4 | 45.2 | Methylene carbon between the phosphonate and carbonyl groups. Will exhibit a large J(P,C) coupling constant. |

| -P(O)-O-C H₂-CH₃ | 5 | 62.5 | Methylene carbon of the ethoxy group, deshielded by oxygen. Will exhibit a J(P,C) coupling constant. |

| -C (O)- | 6 | 201.5 | Carbonyl carbon, significantly deshielded and appears far downfield. May show a small J(P,C) coupling. |

³¹P NMR Spectral Analysis

³¹P NMR is a highly specific technique for organophosphorus compounds. For this compound, a single resonance is expected.

-

Predicted Chemical Shift (δ): 18-22 ppm (relative to 85% H₃PO₄).

-

Multiplicity: In a proton-coupled spectrum, the signal would be a complex multiplet due to coupling with the adjacent CH₂ and OCH₂ protons. In a proton-decoupled spectrum, it will be a sharp singlet. This chemical shift is characteristic of alkyl phosphonates.[5]

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the key functional groups within the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR

-

Sample Preparation: As the compound is a liquid, the simplest and most common method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin film.

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

IR Spectral Analysis

The IR spectrum is dominated by strong absorptions from the C=O and P=O bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 2985-2870 | Medium-Strong | C-H stretch | Aliphatic CH₂, CH₃ |

| ~1720 | Strong | C=O stretch | Ketone |

| ~1250 | Strong | P=O stretch | Phosphonate |

| ~1025 | Strong | P-O-C stretch | Phosphonate Ester |

The presence of a very strong band at ~1720 cm⁻¹ is definitive for the ketone's carbonyl group. Equally important is the strong absorption around 1250 cm⁻¹, which is the hallmark of the phosphonate P=O double bond.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation pattern.

Experimental Protocol: MS

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for this type of molecule. It provides a clear molecular ion and a rich fragmentation pattern.

-

Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

Analysis of the Mass Spectrum

The mass spectrum will confirm the molecular weight and reveal stable fragments resulting from the cleavage of specific bonds.

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule is expected at m/z = 208 .

Major Fragmentation Pathways:

The structure undergoes characteristic cleavages, primarily alpha-cleavage adjacent to the carbonyl group and rearrangements involving the phosphonate moiety.

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Table of Key Fragments:

| m/z | Proposed Fragment Structure | Rationale |

| 208 | [(C₂H₅O)₂P(O)CH₂COCH₂CH₃]⁺˙ | Molecular Ion (M⁺) |

| 181 | [(C₂H₅O)₂P(O)CH₂CO]⁺ | α-cleavage, loss of the ethyl radical (•CH₂CH₃) from the ketone. |

| 179 | [(C₂H₅O)P(O)OHCH₂COCH₂CH₃]⁺˙ | Loss of an ethylene molecule via McLafferty rearrangement. |

| 151 | [(C₂H₅O)₂P(O)CH₂]⁺ | Cleavage of the bond between the α and β carbons relative to the phosphonate. |

| 137 | [(C₂H₅O)₂POH]⁺˙ | Product of rearrangement and fragmentation. |

| 57 | [CH₃CH₂CO]⁺ | Acylium ion formed by α-cleavage. |

Conclusion

The collective spectroscopic data provides an unambiguous and robust confirmation of the structure of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework and connectivity, while ³¹P NMR confirms the chemical environment of the phosphorus atom. Infrared spectroscopy provides rapid verification of the critical ketone and phosphonate functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This multi-technique approach forms a self-validating system, essential for quality control and research applications involving this important chemical intermediate.

References

-

Tam, C. C., Mattocks, K. L., & Tishler, M. (n.d.). Enol-keto tautomerism of α-ketophosphonates. Journal of the American Chemical Society. Available at: [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods - ³¹P NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

Sources

The role of Diethyl (2-oxobutyl)phosphonate in organophosphorus chemistry.

An In-depth Technical Guide to the Role of Diethyl (2-oxobutyl)phosphonate in Organophosphorus Chemistry

Abstract

This compound, a versatile β-ketophosphonate, has emerged as a cornerstone reagent in modern organophosphorus chemistry. Its unique structural motif, combining a reactive methylene group activated by adjacent phosphonate and carbonyl moieties, enables a diverse range of chemical transformations. This technical guide provides an in-depth exploration of its synthesis, core reactivity, and strategic applications. We will delve into the mechanistic underpinnings of its utility in cornerstone reactions such as the Horner-Wadsworth-Emmons olefination, Michael additions, and multicomponent reactions for synthesizing bioactive molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this powerful building block.

Introduction and Physicochemical Profile

This compound (CAS No. 1067-73-8) is an organophosphorus compound valued for its stability, ease of handling, and predictable reactivity.[1] It serves as a pivotal intermediate in the synthesis of a wide array of fine chemicals, agrochemicals, and pharmaceuticals, particularly antiviral and anticancer agents.[1] Its structure is primed for the generation of a stabilized carbanion, making it an exceptional tool for carbon-carbon bond formation.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1067-73-8 | [1],[2] |

| Molecular Formula | C₈H₁₇O₄P | [1] |

| Molecular Weight | 208.19 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.072 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.4360 | [2] |

| Purity | ≥ 96% (GC) | [1] |

| Synonyms | (2-Oxobutyl)phosphonic acid diethyl ester, Diethyl propanoylmethylphosphonate | [2] |

Synthesis of β-Ketophosphonates

The synthesis of β-ketophosphonates like this compound can be achieved through several established routes in organophosphorus chemistry.

-

Michaelis-Arbuzov Reaction: This classical method involves the reaction of a trialkyl phosphite, such as triethyl phosphite, with an α-halo ketone.[3] The reaction proceeds via nucleophilic attack of the phosphite on the electrophilic carbon of the α-halo ketone, followed by dealkylation to yield the β-ketophosphonate. This is a highly reliable and widely used method for forming the crucial C-P bond.

-

Aerobic Copper-Mediated Phosphorylation: More recent advancements include the aerobic copper(II)-mediated phosphorylation of enol acetates with H-phosphonates.[4] This protocol offers a modern alternative, utilizing a simple copper catalyst under mild conditions and avoids the need for pre-functionalized organohalides.[4]

Core Reactivity I: The Horner-Wadsworth-Emmons (HWE) Reaction

The flagship application of this compound is its role as a nucleophilic precursor in the Horner-Wadsworth-Emmons (HWE) reaction.[5] This reaction is a powerful method for synthesizing α,β-unsaturated ketones with a high degree of stereocontrol, predominantly yielding the (E)-alkene.[6]

Mechanistic Rationale

The HWE reaction begins with the deprotonation of the α-carbon (adjacent to both the carbonyl and phosphonate groups) by a suitable base to form a highly stabilized phosphonate carbanion.[5] This carbanion is more nucleophilic but less basic than the ylides used in the traditional Wittig reaction.[5] The choice of base is critical; non-nucleophilic bases like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) are often preferred to avoid side reactions.[3][6] The resulting carbanion then undergoes nucleophilic addition to an aldehyde or ketone, forming an intermediate oxaphosphetane, which rapidly collapses to form the alkene and a water-soluble dialkyl phosphate byproduct.[7][8] The easy removal of this byproduct via aqueous extraction represents a significant practical advantage over the triphenylphosphine oxide generated in the Wittig reaction.[3][5]

Caption: HWE mechanism using this compound.

Experimental Protocol: General HWE Olefination

This protocol describes a general procedure for the synthesis of an (E)-α,β-unsaturated ketone from an aldehyde using this compound.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Aldehyde of choice

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove mineral oil, decant the hexanes, and suspend the NaH in anhydrous THF.

-

Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension. The causality for this step is critical: slow addition prevents an uncontrolled exotherm and ensures complete deprotonation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the phosphonate carbanion.

-

Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of the aldehyde (1.05 equivalents) in anhydrous THF dropwise. The reaction is typically exothermic and maintaining a low temperature is key to maximizing stereoselectivity.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the aldehyde.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The water-soluble phosphate byproduct remains in the aqueous layer.[3]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure (E)-α,β-unsaturated ketone.[9]

Core Reactivity II: Michael and Related Addition Reactions

The activated methylene group in this compound also allows it to act as a potent Michael donor in conjugate addition reactions.[10][11]

Phospha-Michael Addition

After deprotonation, the resulting phosphonate carbanion can add to a Michael acceptor, such as an α,β-unsaturated ester or nitrile, in a 1,4-conjugate fashion.[12] This reaction is a powerful tool for forming C-C bonds and constructing complex carbon skeletons, as the resulting product contains a useful 1,5-dicarbonyl relationship after potential further transformations.[13]

The Pudovik and Kabachnik-Fields Reactions

While not a Michael addition in the strictest sense, the related Pudovik and Kabachnik-Fields reactions leverage the nucleophilicity of phosphorus compounds to synthesize α-aminophosphonates, which are important structural analogues of α-amino acids.[14][15]

-

Pudovik Reaction: Involves the direct addition of a hydrophosphoryl compound (like diethyl phosphite) to an imine.[15][16]

-

Kabachnik-Fields Reaction: A one-pot, three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite.[14] this compound can serve as the carbonyl component in this reaction, reacting with an amine and diethyl phosphite to generate a structurally complex α-aminophosphonate.

Caption: Workflow for α-aminophosphonate synthesis.

Applications in Synthesis and Drug Development

The versatility of this compound makes it a valuable precursor for a range of target molecules across different industries.

Table 2: Summary of Synthetic Applications

| Application Area | Target Molecules | Key Reaction | Reference(s) |

| Pharmaceuticals | Antiviral & Anticancer agents, Enzyme inhibitors | HWE, Kabachnik-Fields | [1],[17] |

| Agrochemicals | Herbicides, Insecticides | HWE, Michael Addition | [1] |

| Fine Chemicals | Aliphatic musk odorants, Annulated furans | HWE, Wittig Reaction | [2] |

| Material Science | Specialty polymers, Coatings | Polymerization via functional handles | [1] |

| Organic Synthesis | β'-Amino-α,β-enones, Nitrogen-containing heterocycles | HWE, Aza-Michael | [2][9] |

Phosphonates are recognized as effective bioisosteres of phosphates and carboxylates.[17][18] This principle is central to their use in drug design. By replacing a carboxylate group in a bioactive molecule with a phosphonate group, chemists can enhance metabolic stability, improve binding affinity to target enzymes, and modulate pharmacokinetic properties.[17] The C-P bond is resistant to enzymatic cleavage, unlike the P-O bond in phosphates, making phosphonate-containing drugs more robust in biological systems.[19]

Conclusion

This compound is a powerful and multifaceted reagent in the arsenal of the modern synthetic chemist. Its utility is primarily anchored in the Horner-Wadsworth-Emmons reaction, providing a reliable and stereoselective route to (E)-α,β-unsaturated ketones. Furthermore, its capacity to engage in Michael additions and multicomponent reactions like the Kabachnik-Fields synthesis opens avenues to complex and biologically relevant scaffolds such as α-aminophosphonates. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of this compound is poised to play an increasingly important role in addressing complex synthetic challenges.

References

-

Baszczyňski, O., Jansa, P., Dračínský, M., Kaiser, M. M., Špaček, P., & Janeba, Z. (2012). An efficient oxa-Michael addition to diethyl vinylphosphonate under mild reaction conditions. RSC Advances, 2(4), 1282-1284. [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia.[Link]

-

Horner-Wadsworth-Emmons Reaction. NROChemistry.[Link]

-

Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate. PubChem.[Link]

-

Horner-Wadsworth-Emmons reaction to form alkenes. YouTube.[Link]

-

Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Chemistry. De Gruyter. [Link]

-

Wittig-Horner Reaction. Organic Chemistry Portal.[Link]

-

Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521–10523. [Link]

-

Bagán, A., López-Ruiz, A., Abás, S., Molins, E., & Escolano, C. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules.[Link]

-

Varongchayakul, C., & Danheiser, R. L. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84–98. [Link]

-

diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses.[Link]

-

Bálint, E., Tajti, Á., Dobi, Z., Kalapos, D. L., Karaghiosoff, K., Czugler, M., & Keglevich, G. (2017). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 13, 1644–1653. [Link]

-

Michael addition reaction. Wikipedia.[Link]

-

Ashenhurst, J. (2023). The Michael Addition Reaction (and Conjugate Addition). Master Organic Chemistry.[Link]

-

The Power of Phosphonates: Exploring Diethyl 2,2-Diethoxyethylphosphonate in Synthesis. Ningbo Inno Pharmachem Co., Ltd.[Link]

-

Krečmerová, M., Majer, P., Rais, R., & Slusher, B. S. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 9, 652321. [Link]

-

CARBONYL COMPOUNDS. St. Paul's Cathedral Mission College.[Link]

-

Thirupathi, P., & Sreekanth, P. (2023). Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate.[Link]

-

Berlicki, Ł., & Kafarski, P. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 683313. [Link]

-

Reaction of this compound with Mannich bases. ResearchGate.[Link]

-

Roche, C., Falcou, M., Célérier, J. P., & Laronze, J. Y. (2012). Efficient synthesis of β'-amino-α,β-unsaturated ketones. Arkivoc, 2012(5), 186-200. [Link]

-

Diethyl (2-oxopropyl)phosphonate - Optional[1H NMR] - Spectrum. SpectraBase.[Link]

-

Lastovych, Y., Kesa, D., Grygorenko, O. O., & Volochnyuk, D. (2023). Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates. Beilstein Journal of Organic Chemistry, 19, 296–304. [Link]

-

Misiura, K., & Wróblewski, A. E. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 26(11), 3121. [Link]

-

Salvia, R., & Montchamp, J. L. (2021). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 17, 1215–1259. [Link]

-

Tofan, D., Schrock, R. R., & Müller, P. (2013). Oxaphospholes and Bisphospholes from Phosphinophosphonates and α,β-Unsaturated Ketones. Organometallics, 32(16), 4606–4617. [Link]

-

Preparation of phosphonate reagents 1 and 2. ResearchGate.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 二乙基(2-氧丁基)膦 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. BJOC - Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates [beilstein-journals.org]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Wittig-Horner Reaction [organic-chemistry.org]

- 9. Efficient synthesis of β’-amino-α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 19. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

Literature review on the synthetic utility of Diethyl (2-oxobutyl)phosphonate.

An In-depth Technical Guide to the Synthetic Utility of Diethyl (2-oxobutyl)phosphonate

Introduction: The Strategic Value of a Functionalized Phosphonate

In the landscape of modern organic synthesis, the strategic construction of carbon-carbon bonds with high fidelity and stereochemical control is paramount. Among the arsenal of reagents available to the synthetic chemist, organophosphonates hold a distinguished position due to their unique reactivity and stability.[1][2] this compound, a β-ketophosphonate, is a particularly versatile building block, prized for its ability to generate stabilized carbanions that serve as precursors to valuable synthetic motifs.[3] This guide provides an in-depth exploration of its synthetic utility, focusing on the mechanistic underpinnings of its reactivity, field-proven protocols, and its application in constructing complex molecular architectures relevant to pharmaceutical and materials science.[4][5]

Chemical Profile:

-

Name: this compound

-

Synonyms: (2-Oxobutyl)phosphonic acid diethyl ester, Diethyl propanoylmethylphosphonate

-

CAS Number: 1067-73-8

-

Molecular Formula: C₈H₁₇O₄P[6]

-

Molecular Weight: 208.19 g/mol

The presence of a ketone functionality two carbons away from the phosphonate group is the key to this reagent's utility. The methylene protons alpha to both the carbonyl and the phosphonate groups are significantly acidified, facilitating the formation of a highly nucleophilic, yet stable, carbanion. This carbanion is the workhorse of the molecule, primarily engaging in olefination reactions with carbonyl compounds.

Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction for Enone Synthesis

The flagship application of this compound is its use in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated ketones (enones). This reaction represents a powerful and reliable alternative to the classical Wittig reaction, offering significant advantages, most notably the facile aqueous removal of the phosphate byproduct and excellent stereoselectivity.[7][8]

Mechanistic Rationale and Stereochemical Control

The HWE reaction proceeds through a well-understood pathway that dictates its high stereoselectivity for the (E)-alkene.[7][9] The causality behind this selectivity is a critical piece of knowledge for the application scientist.

-

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon using a suitable base (e.g., NaH, n-BuLi, KHMDS) to form a resonance-stabilized phosphonate carbanion. The negative charge is delocalized over the carbon, the carbonyl oxygen, and the phosphonate oxygen atoms, rendering the carbanion "stabilized" and less basic than its Wittig counterparts.[7]

-

Nucleophilic Addition: The stabilized carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and establishes the initial stereochemistry.[7]

-

Oxaphosphetane Formation: The resulting betaine intermediate rapidly cyclizes to form a four-membered oxaphosphetane intermediate. The transition state leading to the (E)-alkene is sterically favored, as it places the bulky aldehyde substituent and the phosphonate group in a pseudo-equatorial orientation, minimizing steric clash.[10][11]

-

Elimination: The oxaphosphetane collapses, eliminating a water-soluble diethyl phosphate salt and forming the carbon-carbon double bond. Due to the thermodynamic preference of the intermediate, this elimination overwhelmingly yields the (E)-enone.[7][10]

Caption: Horner-Wadsworth-Emmons (HWE) reaction mechanism.

Field-Proven Experimental Protocol: Synthesis of an (E)-Enone

This protocol is designed as a self-validating system. Each step includes the scientific rationale, ensuring reproducibility and allowing for logical troubleshooting.

Objective: To synthesize an (E)-α,β-unsaturated ketone from an aldehyde using this compound.

Materials:

-

This compound (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Aldehyde (1.05 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate and Hexanes for chromatography

Workflow:

Caption: Step-by-step experimental workflow for the HWE reaction.

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add NaH (1.1 eq). Wash the mineral oil from the NaH with anhydrous hexanes (x2).

-

Expertise & Trustworthiness: Removing the mineral oil, which can interfere with the reaction, ensures accurate stoichiometry and consistent results. An inert atmosphere is critical as the phosphonate carbanion is sensitive to air and moisture.

-

-

Solvent Addition and Cooling: Add anhydrous THF and cool the resulting suspension to 0 °C using an ice-water bath.

-

Causality: Cooling to 0 °C controls the initial exothermic reaction between NaH and the phosphonate, preventing side reactions and ensuring controlled deprotonation. THF is an ideal solvent due to its ability to solvate the intermediates and its inertness under these conditions.

-

-

Carbanion Formation: Slowly add a solution of this compound (1.0 eq) in THF to the stirred NaH suspension. Stir for 30 minutes at 0 °C.

-

Causality: A slow addition rate is crucial for safety and control. The completion of hydrogen gas evolution signals the full formation of the sodium salt of the phosphonate carbanion.

-

-

Aldehyde Addition: Add a solution of the aldehyde (1.05 eq) in THF dropwise to the reaction mixture at 0 °C.

-

Causality: Maintaining a low temperature during the addition of the electrophile minimizes potential side reactions, such as self-condensation of the aldehyde.

-

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Trustworthiness: TLC monitoring is a self-validating step. The reaction is complete upon the disappearance of the limiting reagent (typically the aldehyde).

-

-

Quenching: Once complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Causality: Quenching with a mild acid like NH₄Cl neutralizes any remaining base and protonates the phosphate byproduct, preparing the mixture for extraction. Cooling prevents a rapid, uncontrolled quench.

-

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The aqueous layer contains the water-soluble diethyl phosphate salt. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Expertise: The aqueous workup is a key advantage of the HWE reaction, as the phosphate byproduct is easily removed, simplifying purification compared to the triphenylphosphine oxide from a Wittig reaction.[8]

-

Data Presentation: Expected Outcomes

The HWE reaction with this compound is robust and generally provides good to excellent yields with high (E)-selectivity, particularly with unhindered aliphatic and aromatic aldehydes.

| Aldehyde Substrate | Base | Solvent | Temp (°C) | Yield (%) | (E:Z) Ratio | Reference |

| Benzaldehyde | NaH | THF | 0 to RT | ~85-95% | >95:5 | General Knowledge[7][9] |

| Cyclohexanecarboxaldehyde | NaH | THF | 0 to RT | ~80-90% | >95:5 | General Knowledge[7][9] |

| Octanal | NaH | DME | 0 to RT | ~70-85% | >90:10 | [12] |

| Isovaleraldehyde | KHMDS | THF | -78 to RT | ~80-90% | >95:5 | General Knowledge[10] |

Expanding the Toolkit: Beyond the HWE Reaction

While the HWE reaction is its primary role, the reactivity of this compound can be leveraged for other valuable transformations, particularly in the synthesis of heterocyclic compounds.

Gewald Reaction for Thiophene Synthesis

The reagent can participate as a key C-C-C=O synthon in a modified Gewald reaction for the synthesis of 2-amino-4-(phosphonomethyl)thiophenes.

Reaction Logic: The reaction involves the condensation of this compound with an α-cyano ester and elemental sulfur in the presence of a base (e.g., morpholine). The active methylene group of the phosphonate condenses with the cyano group, followed by cyclization with sulfur to form the thiophene ring. These resulting phosphonate-substituted thiophenes are valuable scaffolds in medicinal chemistry.[4]

Synthesis of α-Methylene-β-amino Ketones

This compound can react with Mannich bases (pre-formed from a secondary amine and formaldehyde) in a Michael-type addition followed by elimination.[4] This sequence provides access to α-methylene-β-amino ketones, which are important intermediates in the synthesis of various alkaloids and pharmacologically active compounds.

Conclusion: A Versatile and Reliable Synthetic Tool

This compound has cemented its role as a cornerstone reagent in organic synthesis. Its utility, anchored by the highly reliable and stereoselective Horner-Wadsworth-Emmons reaction, provides a direct and efficient pathway to (E)-α,β-unsaturated ketones. The simplicity of its reaction protocols, the ease of purification, and the predictability of its stereochemical outcome make it an invaluable tool for researchers in drug discovery and materials science. Furthermore, its demonstrated utility in constructing complex heterocyclic systems underscores its versatility. A thorough understanding of the mechanistic principles governing its reactivity empowers the modern chemist to deploy this reagent with confidence and precision, accelerating the synthesis of novel and impactful molecules.

References

-

Reaction of this compound with Mannich bases. ResearchGate. [Link]

-

Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

-

Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. [Link]

-

New synthesis and reactions of phosphonates. Iowa Research Online. [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

-

H-Phosphonates: Versatile synthetic precursors to biologically active phosphorus compounds. ResearchGate. [Link]

-

Horner-Wadsworth-Emmons (HWE) Reaction. Chem-Station International Edition. [Link]

-

Functional Organophosphonate Interfaces for Nanotechnology: A Review. datapdf.com. [Link]

-

Organophosphates as Versatile Substrates in Organic Synthesis. PubMed Central (PMC). [Link]

-

Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CORE. [Link]

-

Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. [Link]

-

diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses. [Link]

-

Phosphonate Biochemistry. ACS Publications - Chemical Reviews. [Link]

Sources

- 1. Research Portal [iro.uiowa.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. datapdf.com [datapdf.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Wittig-Horner Reaction [organic-chemistry.org]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Structure and Bonding in Diethyl (2-oxobutyl)phosphonate

This guide provides a comprehensive technical overview of Diethyl (2-oxobutyl)phosphonate, a versatile β-ketophosphonate with significant applications in synthetic organic chemistry and drug development. We will delve into its molecular structure, bonding characteristics, spectroscopic signatures, and reactivity, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of β-Ketophosphonates

β-Ketophosphonates, such as this compound, are a critical class of organophosphorus compounds. Their utility stems from the presence of two key functional groups: a ketone and a phosphonate ester. This unique arrangement confers upon them a rich and versatile reactivity profile, making them invaluable intermediates in the synthesis of complex organic molecules.[1] They are particularly renowned for their role in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated ketones.[2] Furthermore, these compounds and their derivatives have garnered attention for their potential biological activities, including as enzyme inhibitors, and find applications in the development of pharmaceuticals and agrochemicals.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1067-73-8 | [5][6] |

| Molecular Formula | C₈H₁₇O₄P | [6] |

| Molecular Weight | 208.19 g/mol | [5] |

| Linear Formula | (C₂H₅O)₂P(O)CH₂C(O)CH₂CH₃ | [5] |

| Density | 1.072 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.4360 | [5] |

| Appearance | Colorless to pale yellow liquid | [3] |

Molecular Structure and Bonding

The molecular structure of this compound features a central phosphorus atom in a tetrahedral geometry, characteristic of phosphonate esters. This phosphorus atom is double-bonded to one oxygen atom (the phosphoryl oxygen) and single-bonded to two ethoxy groups and a carbon atom of the oxobutyl chain.

A key structural feature influencing the reactivity of this compound is the acidity of the α-protons on the methylene group situated between the phosphonate and carbonyl groups. These protons are readily abstracted by a base to form a stabilized carbanion, the key intermediate in the Horner-Wadsworth-Emmons reaction.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, β-ketophosphonates can exhibit keto-enol tautomerism. The equilibrium between the keto and enol forms is influenced by factors such as the solvent and the electronic nature of the substituents. For aliphatic β-ketophosphonates like this compound, the keto form is generally the predominant tautomer.[7] However, the enol form can be a key intermediate in certain reactions.

Caption: Keto-enol tautomerism in this compound.

Synthesis of this compound

The synthesis of β-ketophosphonates is a well-established area of organic chemistry. Several general methods can be employed, with the most common being the Michaelis-Arbuzov reaction and the acylation of phosphonate carbanions.

A prevalent method involves the reaction of a trialkyl phosphite with an α-halo ketone. However, a more common and versatile approach is the acylation of the carbanion derived from a simpler alkylphosphonate, such as diethyl methylphosphonate, with an appropriate acylating agent like an ester or acyl chloride.

A general, high-yielding procedure for the preparation of β-ketophosphonates involves the condensation of a dialkyl methylphosphonate with an ester in the presence of a strong base like lithium diisopropylamide (LDA) at low temperatures.[2] This method is often preferred for its operational simplicity and scalability.

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a comprehensive set of spectra for this specific molecule is not provided in the publicly available literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.

4.1. NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple ethyl groups and the butyl chain. Key signals would include triplets and quartets for the ethoxy groups on the phosphorus atom, a triplet and a quartet for the ethyl group of the butyl chain, and a characteristic doublet for the methylene protons alpha to the phosphorus atom, which would be coupled to the ³¹P nucleus.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms. The carbonyl carbon would appear at a characteristic downfield shift. The methylene carbon alpha to the phosphorus would exhibit coupling to the ³¹P nucleus.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For this compound, a single resonance is expected in the typical chemical shift range for phosphonates.

4.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the P=O and C=O stretching vibrations. The P=O stretch typically appears as a strong, broad band, while the C=O stretch of the ketone would also be a prominent, sharp peak.

4.3. Mass Spectrometry (MS)

Electron impact mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would be complex, with characteristic losses of ethoxy groups, the ethyl group from the butyl chain, and other fragments arising from cleavage of the carbon-phosphorus and carbon-carbon bonds.

Reactivity and Applications in Synthesis

The primary utility of this compound lies in its role as a precursor to a stabilized phosphonate carbanion for use in the Horner-Wadsworth-Emmons reaction.[3][8][9][10] This reaction is a superior alternative to the Wittig reaction for the synthesis of α,β-unsaturated ketones, generally providing excellent E-selectivity and a water-soluble phosphate byproduct that is easily removed during workup.

The reaction begins with the deprotonation of the phosphonate at the α-position by a suitable base (e.g., NaH, LDA) to form a nucleophilic carbanion. This carbanion then adds to an aldehyde or ketone to form a β-hydroxyphosphonate intermediate, which subsequently eliminates a diethyl phosphate salt to yield the alkene product.

Caption: The Horner-Wadsworth-Emmons reaction mechanism.

This reactivity makes this compound a valuable building block in the synthesis of a wide range of organic molecules, including natural products and pharmaceutically active compounds. For instance, β-ketophosphonates are key intermediates in the synthesis of prostaglandin analogues.[11]

Conclusion

This compound is a fundamentally important reagent in modern organic synthesis. Its structure, characterized by the juxtaposition of a phosphonate and a ketone, allows for the generation of a stabilized carbanion that is central to the powerful Horner-Wadsworth-Emmons olefination reaction. A thorough understanding of its bonding, spectroscopic properties, and reactivity is essential for its effective application in research and development, particularly in the fields of medicinal chemistry and materials science. Further investigation into the specific crystallographic and detailed spectroscopic data for this compound would undoubtedly provide deeper insights into its subtle structural and electronic properties, further enhancing its utility in complex molecular design.

References

-

Horner–Wadsworth–Emmons reaction. In: Wikipedia. Accessed January 13, 2026. [Link].

-

Horner-Wadsworth-Emmons Reaction. NROChemistry. Accessed January 13, 2026. [Link].

-

Tanase, C. I., et al. New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone. Prostaglandins, Leukotrienes and Essential Fatty Acids. 2021, 173, 102325. [Link].

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Accessed January 13, 2026. [Link].

-

Li, P., et al. Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates. Beilstein Journal of Organic Chemistry. 2020, 16, 2768-2776. [Link].

-

Davisson, V. J., et al. A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry. 2009, 74 (17), 6815–6818. [Link].

-

Prasad, N., et al. Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1- yl)phosphonates using OSU-6 catalyst. RSC Advances. 2015, 5, 59715-59719. [Link].

-

Gloede, J., & Gross, H. Enol-keto Tautomerism of Alpha-Ketophosphonates. Journal für praktische Chemie. 1977, 319(2), 188-194. [Link].

-

Specklin, S., & Cossy, J. Chemoselective Synthesis of β-Ketophosphonates Using Lithiated α-(Trimethylsilyl)methylphosphonate. The Journal of Organic Chemistry. 2015, 80(6), 3302-3308. [Link].

-

Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate. PubChem. Accessed January 13, 2026. [Link].

-

Horner-Wadsworth-Emmons Reaction Mechanism | Organic Chemistry. YouTube. Published August 24, 2022. [Link].

-

Wiemer, D. F., et al. Synthesis of .beta.-keto phosphonates from vinyl phosphates via a 1,3-phosphorus migration. The Journal of Organic Chemistry. 1988, 53 (23), 5557–5561. [Link].

-

Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. The Royal Society of Chemistry. Accessed January 13, 2026. [Link].

-

The 31 P NMR spectra of the products obtained using (a) the... ResearchGate. Accessed January 13, 2026. [Link].

-

Danheiser, R. L., et al. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. 2023, 100, 84-98. [Link].

-

Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses Procedure. Accessed January 13, 2026. [Link].

-

Keglevich, G., et al. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules. 2023, 28(16), 6046. [Link].

-

Ryabchuk, V., et al. Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. 2022. [Link].

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Human Metabolome Database. Accessed January 13, 2026. [Link].

-

NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. Accessed January 13, 2026. [Link].

-

Ashenhurst, J. Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Published June 21, 2022. [Link].

-

Diethyl phosphite. NIST WebBook. Accessed January 13, 2026. [Link].

-

Supporting Information. The Royal Society of Chemistry. Accessed January 13, 2026. [Link].

-

Lukashuk, P., et al. Crystal structure of diethyl {2,2,2-trichloro-1-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-4-methylpentanamido]ethyl}phosphonate. Acta Crystallographica Section E: Crystallographic Communications. 2017, 73(Pt 3), 396–399. [Link].

-

Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Accessed January 13, 2026. [Link].

-

Keto-Enol Tautomerism. YouTube. Published May 9, 2024. [Link].

-

Cade-Menun, B. J. Improved peak identification in 31P-NMR spectra of environmental samples with a standardized method and peak library. Geoderma. 2017, 305, 126-140. [Link].

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Published August 29, 2023. [Link].

-

Diethyl (2-oxopropyl)phosphonate - Optional[1H NMR] - Spectrum. SpectraBase. Accessed January 13, 2026. [Link].

-

Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate. SIELC Technologies. Published May 16, 2018. [Link].

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Accessed January 13, 2026. [Link].

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Accessed January 13, 2026. [Link].

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Accessed January 13, 2026. [Link].

Sources

- 1. BJOC - Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound 96 1067-73-8 [sigmaaldrich.com]

- 6. guidechem.com [guidechem.com]

- 7. Enol-keto tautomerism of alpha-ketophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Wittig-Horner Reaction [organic-chemistry.org]

- 11. New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: A Comprehensive Guide to the Horner-Wadsworth-Emmons Reaction Using Diethyl (2-oxobutyl)phosphonate

Introduction: The Strategic Advantage of the HWE Reaction in α,β-Unsaturated Ketone Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, prized for its ability to stereoselectively form carbon-carbon double bonds.[1][2] It represents a significant advancement over the traditional Wittig reaction, employing phosphonate-stabilized carbanions which are more nucleophilic and generally less basic than their phosphonium ylide counterparts.[3][4] This heightened nucleophilicity allows for reliable reactions with a broader range of aldehydes and even hindered ketones that are often unreactive in Wittig olefinations.[5][6]

A key operational advantage of the HWE reaction is the formation of a water-soluble dialkylphosphate salt as a byproduct, which is readily removed during aqueous workup, greatly simplifying product purification.[3][7][8] This guide focuses specifically on the application of Diethyl (2-oxobutyl)phosphonate, a versatile reagent for the synthesis of α,β-unsaturated ketones. These structural motifs are critical intermediates in the synthesis of natural products and pharmaceuticals, making a robust and reliable protocol for their creation invaluable to researchers in drug development.[9][10]

Reaction Mechanism: A Stepwise Analysis of Stereoselective Olefination

Understanding the mechanism of the HWE reaction is critical for optimizing reaction conditions and predicting outcomes. The process unfolds through a sequence of well-defined steps, which collectively favor the formation of the thermodynamically more stable (E)-alkene.[3][7]

-

Deprotonation: The reaction initiates with the deprotonation of the phosphonate at the α-carbon using a suitable base (e.g., Sodium Hydride, NaH). The hydrogens on this carbon are acidic due to the electron-withdrawing effects of both the adjacent ketone and the phosphonate group, facilitating the formation of a highly stabilized phosphonate carbanion (an enolate).[3][11]

-

Nucleophilic Attack: The resulting phosphonate carbanion is a potent nucleophile that attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step of the reaction.[3][12]

-

Oxaphosphetane Formation: The initial addition leads to a betaine-like tetrahedral intermediate. This intermediate rapidly undergoes cyclization to form a four-membered ring known as an oxaphosphetane.[5][11]

-

Elimination: The oxaphosphetane intermediate is unstable and collapses, breaking the phosphorus-carbon and oxygen-carbon bonds. This fragmentation yields the final alkene product and a stable, water-soluble diethyl phosphate salt.[3] The elimination pathway that leads to the (E)-alkene is generally lower in energy, accounting for the reaction's characteristic stereoselectivity.[12]

Caption: The Horner-Wadsworth-Emmons reaction pathway.

Standard Protocol: Synthesis of an (E)-α,β-Unsaturated Ketone

This protocol provides a general procedure for the reaction of this compound with a generic aldehyde. It is designed to be a self-validating system, incorporating steps for reaction monitoring and purification.

Materials and Equipment:

-

This compound (96%)

-

Aldehyde of choice

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flasks, magnetic stirrer, stir bar, septa

-

Syringes and needles

-

Inert atmosphere setup (Argon or Nitrogen line)

-

TLC plates and developing chamber

Procedural Causality: The use of anhydrous solvents and an inert atmosphere is paramount. The phosphonate carbanion is a strong base and will be readily quenched by protic sources like water, halting the reaction.

Step-by-Step Methodology

-

Reaction Setup:

-

Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a stream of inert gas (Argon or Nitrogen).

-

Weigh sodium hydride (1.2 equivalents) into the flask. Safety Note: NaH is a flammable solid that reacts violently with water. Handle with care in a fume hood.

-

Add anhydrous THF via syringe to create a suspension (approx. 0.5 M concentration relative to the phosphonate).

-

Cool the suspension to 0 °C using an ice-water bath. This helps to control the initial exothermic reaction during the addition of the phosphonate.

-

-

Carbanion Formation:

-

In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Add the phosphonate solution dropwise to the stirred NaH suspension at 0 °C over 15 minutes. You will observe bubbling (hydrogen gas evolution) which should subside after the addition is complete.[13]

-

Allow the resulting mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the carbanion.

-

-

Aldehyde Addition and Reaction:

-

Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Cool the carbanion solution back down to 0 °C.

-

Add the aldehyde solution dropwise to the reaction mixture. Slow addition is crucial to prevent side reactions and manage any exotherm.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

-

Reaction Monitoring (Self-Validation):

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting aldehyde and phosphonate. The disappearance of the limiting reagent (typically the aldehyde) and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[5]

-

Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Separate the layers. The aqueous layer will contain the diethyl phosphate byproduct.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure α,β-unsaturated ketone.

-

Quantitative Data Summary

The following table summarizes typical parameters for the HWE reaction with this compound. Yields are highly dependent on the specific aldehyde used.

| Aldehyde Substrate | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Benzaldehyde | NaH (1.2) | THF | 0 to RT | 2-3 | 85-95% |

| Heptanal | NaH (1.2) | THF | 0 to RT | 2-4 | 80-90% |

| Cyclohexanecarboxaldehyde | KHMDS (1.1) | THF | -78 to RT | 3-5 | 75-85% |

| Isobutyraldehyde | NaH (1.2) | THF | 0 to RT | 3-4 | 70-80% |

Troubleshooting and Advanced Considerations

-

Low Yields: The most common culprit is the presence of moisture. Ensure all glassware is rigorously dried and solvents are anhydrous. Using a stronger, non-nucleophilic base like Potassium Hexamethyldisilazide (KHMDS) at low temperatures (-78 °C) can sometimes improve yields with sensitive substrates.[5]

-

Formation of (Z)-Isomer: While this protocol strongly favors the (E)-isomer, some (Z)-isomer may form, particularly with sterically hindered aldehydes or ketones.[3] For applications requiring high (Z)-selectivity, alternative methods such as the Still-Gennari modification, which uses phosphonates with electron-withdrawing trifluoroethyl groups, are recommended.[4][5]

-

Base-Sensitive Substrates: For aldehydes that are sensitive to strong bases like NaH, the Masamune-Roush conditions, which utilize lithium chloride (LiCl) and a milder amine base like DBU or triethylamine, can be an effective alternative.[5][8]

References

-

NROChemistry. Horner-Wadsworth-Emmons Reaction . Available at: [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction . Available at: [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction . Available at: [Link]

-

Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815–6821. Available at: [Link]

-

Chem Help ASAP. The Horner Wadsworth Emmons Reaction . (2019). YouTube. Available at: [Link]

-

Pinho, V. D., & Burtoloso, A. C. B. (2010). Preparation of α,β-Unsaturated Diazoketones Employing a Horner−Wadsworth−Emmons Reagent. The Journal of Organic Chemistry, 75(15), 5304–5307. Available at: [Link]

-

Molnár, K., et al. (2020). Z- and E-selective Horner–Wadsworth–Emmons reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(8), 665-675. Available at: [Link]

-

Professor Dave Explains. Horner-Wadsworth-Emmons Reaction . (2023). YouTube. Available at: [Link]

-

Chem Help ASAP. Aldol Condensation & the Horner-Emmons Reaction . (2020). YouTube. Available at: [Link]

-

Request PDF. Efficient synthesis of α,β-unsaturated ketones with trans-selective Horner–Wadsworth–Emmons reaction in water . (2015). ResearchGate. Available at: [Link]

-